molecular formula C19H21IN2O4S B324928 3-iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide

3-iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide

Katalognummer: B324928
Molekulargewicht: 500.4 g/mol
InChI-Schlüssel: RQELMWJJMDBUEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide is a complex organic compound with the molecular formula C19H21IN2O4S and a molecular weight of 500.4 g/mol. This compound is characterized by the presence of an iodine atom, a methoxy group, and a piperidinylsulfonyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Eigenschaften

Molekularformel

C19H21IN2O4S

Molekulargewicht

500.4 g/mol

IUPAC-Name

3-iodo-4-methoxy-N-(4-piperidin-1-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C19H21IN2O4S/c1-26-18-10-5-14(13-17(18)20)19(23)21-15-6-8-16(9-7-15)27(24,25)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23)

InChI-Schlüssel

RQELMWJJMDBUEQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)I

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)I

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide typically involves multiple steps:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: The nitro group is reduced to an amine using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

3-iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin and hydrochloric acid.

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Tin and hydrochloric acid, catalytic hydrogenation.

    Substitution: Iodine, oxidizing agents, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a carbonyl compound, while reduction of the nitro group would yield an amine.

Wissenschaftliche Forschungsanwendungen

3-iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including its effects on various cellular pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but it generally involves binding to target proteins or enzymes and modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and other biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-iodo-4-methoxypyridine: Similar in structure but lacks the piperidinylsulfonyl group.

    3-iodo-4-methoxy-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide: Similar but with a different substitution pattern on the benzamide core.

Uniqueness

3-iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide is unique due to the presence of the piperidinylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.